N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 88259-85-2
VCID: VC17332774
InChI: InChI=1S/C7H9N3O2/c1-5(11)10(2)6-3-4-7(12)9-8-6/h3-4H,1-2H3,(H,9,12)
SMILES:
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide

CAS No.: 88259-85-2

Cat. No.: VC17332774

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide - 88259-85-2

Specification

CAS No. 88259-85-2
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name N-methyl-N-(6-oxo-1H-pyridazin-3-yl)acetamide
Standard InChI InChI=1S/C7H9N3O2/c1-5(11)10(2)6-3-4-7(12)9-8-6/h3-4H,1-2H3,(H,9,12)
Standard InChI Key QBTNUIRUKFIZRG-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C)C1=NNC(=O)C=C1

Introduction

Chemical Structure and Molecular Characterization

The molecular structure of N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide consists of a six-membered dihydropyridazine ring fused to an acetamide group at the 3-position, with a methyl substituent on the nitrogen atom. The compound’s tautomeric equilibrium between oxo and hydroxy forms influences its reactivity, as demonstrated in studies of analogous pyridazinones . Key structural features include:

  • Dihydropyridazine Core: The partially unsaturated pyridazine ring contributes to planar geometry and conjugation, enhancing stability and enabling π-π interactions .

  • Acetamide Substituent: The N-methylacetamide group introduces hydrogen-bonding capabilities and steric effects, which modulate solubility and target binding.

  • Tautomerism: Like 2-benzyl-6-hydroxypyridazin-3(2H)-one , the compound likely exists in equilibrium between keto (oxo) and enol (hydroxy) forms, with substitution reactions favoring the oxygen atom in the hydroxy tautomer.

Table 1: Comparative Structural Data for Pyridazinone Derivatives

PropertyN-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide (Inferred)2-Benzyl-6-hydroxypyridazin-3(2H)-one N-(2-Methoxyethyl)-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide
Molecular FormulaC₈H₁₁N₃O₂C₁₁H₁₀N₂O₂C₁₁H₁₄N₄O₃
Key Functional GroupsMethyl, acetamideBenzyl, hydroxyMethoxyethyl, acetamide
Tautomeric PreferenceKeto-enol equilibriumHydroxy form dominantKeto form dominant

Synthetic Pathways and Reaction Mechanisms

Core Synthesis Strategies

The synthesis of N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can be extrapolated from methods used for analogous compounds :

  • Pyridazine Ring Formation: Condensation of maleic anhydride with methylhydrazine yields the dihydropyridazinone core. This step mirrors the synthesis of 2-benzyl-6-hydroxypyridazin-3(2H)-one, where benzylhydrazine reacts with maleic anhydride .

  • N-Methylation: Introduction of the methyl group via alkylation using methyl iodide or dimethyl sulfate under basic conditions.

  • Acetamide Functionalization: Acylation with acetyl chloride or acetic anhydride at the 3-position nitrogen, followed by purification via recrystallization.

Critical Reaction Conditions:

  • Temperature: Alkylation and acylation typically proceed at 45–70°C .

  • Solvents: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency .

  • Catalysts: Sodium iodide or potassium carbonate facilitates nucleophilic substitutions .

Side Reactions and Byproduct Management

Competing reactions during synthesis include:

  • Overalkylation: Excess methylating agents may lead to quaternary ammonium salts, mitigated by controlled reagent stoichiometry.

  • Tautomer-Dependent Reactivity: Substitution at the oxygen atom predominates in hydroxy tautomers, as confirmed by IR spectroscopy in related compounds .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding groups. Analogous compounds exhibit solubility ranges of 5–20 mg/mL in DMSO.

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 1660 cm⁻¹ corresponds to the C=O stretch of the acetamide group, while N-H stretches appear at 3300–3400 cm⁻¹ .

  • NMR Data:

    • ¹H NMR: Methyl protons resonate at δ 2.8–3.1 ppm (singlet), with pyridazine ring protons as doublets between δ 6.8–7.3 ppm (J = 9.5–10 Hz) .

    • ¹³C NMR: Carbonyl carbons (C=O) appear at δ 165–170 ppm, consistent with pyridazinone and acetamide moieties .

Compound ClassActivity (IC₅₀ or MIC)Target PathwayReference
Hydrazide derivatives12–45 μM (PDE IV inhibition)cAMP signaling
Oxadiazole hybrids8–32 μg/mL (Antifungal)Ergosterol biosynthesis

Industrial and Therapeutic Applications

Drug Development

  • Cardiovascular Agents: PDE inhibitors derived from pyridazinones are investigated for heart failure and pulmonary hypertension.

  • Anticancer Candidates: Apoptosis induction via caspase-3 activation has been reported for triazine-substituted derivatives .

Agricultural Chemistry

  • Herbicidal Activity: Pyridazinone-based inhibitors of carotenoid biosynthesis show pre-emergent weed control potential .

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